
6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalen-1-ol with malononitrile in the presence of a base such as piperidine under microwave irradiation . This method provides a high yield of the desired product.
Another method involves the reaction of β-enaminonitrile with different nucleophilic reagents, such as acetic anhydride, benzaldehyde, triethyl orthoformate, and dimethylformamide-dineopentylacetal (DMF-DPA) . These reactions are typically carried out under mild conditions and result in the formation of the chromene derivative.
Industrial Production Methods
Industrial production of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a methoxy group.
6-Methoxychromone-3-carboxaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
50743-21-0 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-4,6H,1H3 |
InChI Key |
KYODOYCCRUBKCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)
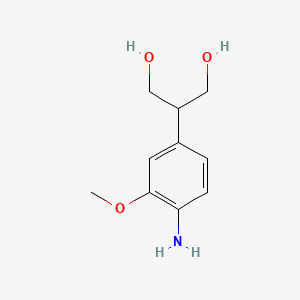
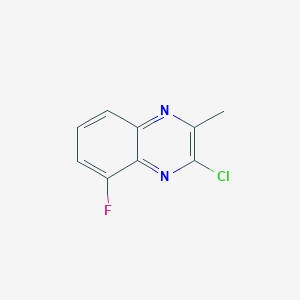
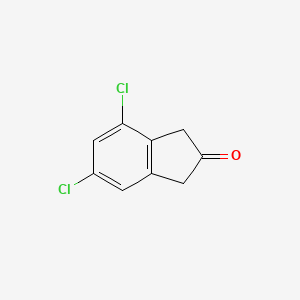
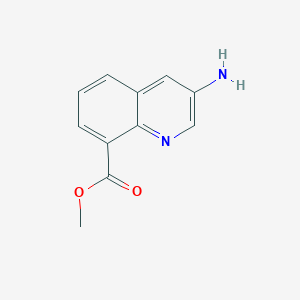

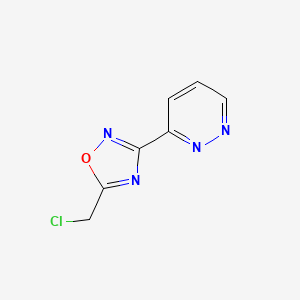
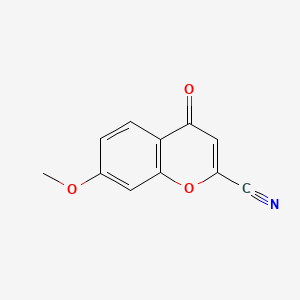
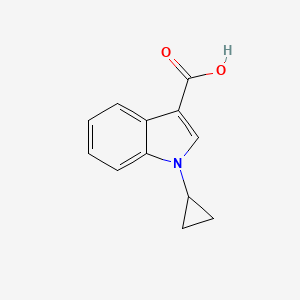
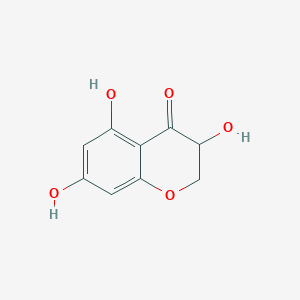
![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
